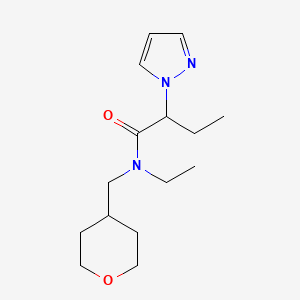

![molecular formula C17H14N2OS2 B5566397 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

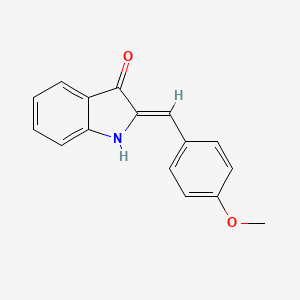

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

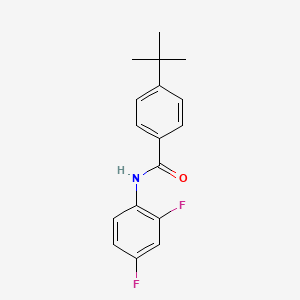

The synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin has been reported . These compounds were characterized using IR, 1H NMR, MS, and elemental analysis .

Molecular Structure Analysis

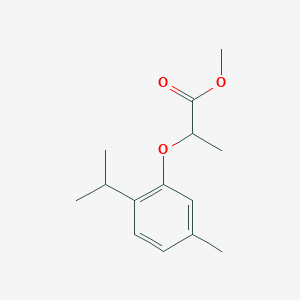

The molecular formula of a similar compound, C 17 H 14 N 3 O 2 Cl, has been reported . The 1H- NMR (500 MHz, CDCl 3, δ ppm) values were also provided .

Chemical Reactions Analysis

The susceptibility of isatin to attack by nucleophiles at C3 has resulted in the generation of a large number of 3-substituted isatins .

Physical And Chemical Properties Analysis

The compound has a yield of 89% and a melting point of 211–213°C . The FT-IR (ν max/ cm −1) values and ESI-MS (m/z, %) values were also provided .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Libraries

- Benzothiazole derivatives are synthesized using various alkylation and ring closure reactions, contributing to structurally diverse compound libraries. Such methodologies facilitate the exploration of new chemical entities with potential biological activities (Roman, 2013).

Corrosion Inhibition

- Benzothiazole derivatives demonstrate significant corrosion inhibiting effects against steel in acidic conditions, showcasing their application in protecting industrial materials (Hu et al., 2016).

Organic Synthesis and Material Chemistry

- A metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation has been reported, indicating a green chemistry approach to accessing these compounds for pharmaceuticals and organic materials (Qian et al., 2017).

Anticancer Agents

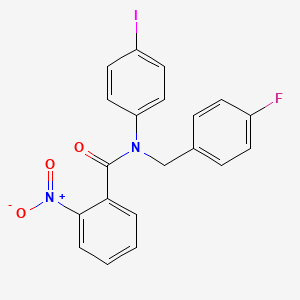

- New benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity, suggesting the significance of benzothiazole derivatives in medicinal chemistry as potential anticancer agents (Osmaniye et al., 2018).

Antipsychotic Agents

- Benzothiazole-based indole derivatives have been evaluated for antipsychotic activity, with specific compounds showing promising results. This highlights the therapeutic potential of benzothiazole derivatives in neuroscience and psychiatry (Bajaj et al., 2003).

Antibacterial and Antifungal Activities

- Indole derivatives bearing benzothiazole-2-thione moieties have been synthesized and tested for their antioxidant, antibacterial, and fungicidal activities, showing the versatility of benzothiazole derivatives in developing new antimicrobial agents (Jasiewicz et al., 2023).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-21-17-18-13-6-2-4-8-15(13)22-17/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIYMPLXVKDCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)